molecular formula C14H28O3 B141564 11-Hydroxytetradecanoic acid CAS No. 2034-56-2

11-Hydroxytetradecanoic acid

Cat. No. B141564
CAS RN: 2034-56-2
M. Wt: 244.37 g/mol
InChI Key: DMCZWEUMVOFXBT-UHFFFAOYSA-N
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Description

11-Hydroxytetradecanoic acid is a fatty acid . It is a type of hydroxy fatty acid .


Synthesis Analysis

The synthesis of deuterium labeled 11- and 12-hydroxytetradecanoic acids to study a (11E) desaturase in the moth Spodoptera littoralis is reported . [14,14,14-2H3] 12-hydroxytetradecanoic acid was synthesized in four steps from 11-iodo-1-undecene in 49% overall yield . Deuterium was introduced by reaction of an epoxy ester with (CD3)2CuLi .


Molecular Structure Analysis

The molecular formula of 11-Hydroxytetradecanoic acid is C14H28O3 . It has an average mass of 244.370 Da and a monoisotopic mass of 244.203842 Da . It contains total 44 bond(s); 16 non-H bond(s), 1 multiple bond(s), 12 rotatable bond(s), 1 double bond(s), 1 carboxylic acid(s) (aliphatic), 2 hydroxyl group(s), and 1 secondary alcohol(s) .


Physical And Chemical Properties Analysis

The boiling point of 11-Hydroxytetradecanoic acid is 381.7°C at 760mmHg . Its density is 1.0±0.1 g/cm3 . The partition coefficient n-octanol/water is 2.14E-07mmHg at 25°C .

Scientific Research Applications

Synthesis and Tracer Applications

  • 11-Hydroxytetradecanoic acid has been synthesized for use as a tracer in biological studies. For example, Navarro, Fabriàs, and Camps (1996) synthesized deuterium-labeled 11-hydroxytetradecanoic acids to study a desaturase in the moth Spodoptera littoralis. Their work illustrates the compound's potential in studying biochemical pathways in insects (Navarro, Fabriàs, & Camps, 1996).

Lipopolysaccharide Analysis

  • Mielniczuk et al. (1992) used 3-Hydroxytetradecanoic acid derivatives as markers in gas chromatography-mass spectrometry for analyzing lipopolysaccharides. This demonstrates its utility in the detection and analysis of bacterial components (Mielniczuk, Alugupalli, Mielniczuk, & Larsson, 1992).

Crystal Structure Analysis

  • Dahlén, Lundén, and Pascher (1976) investigated the crystal structure of 2-DL-Hydroxytetradecanoic acid. Such studies are essential for understanding the physical and chemical properties of hydroxy fatty acids (Dahlén, Lundén, & Pascher, 1976).

Biochemical and Microbial Applications

  • Sjögren et al. (2003) identified antifungal 3-Hydroxy fatty acids, including 3-(R)-hydroxytetradecanoic acid, from Lactobacillus plantarum. These acids have potential applications in controlling fungal growth in various environments (Sjögren, Magnusson, Broberg, Schnürer, & Kenne, 2003).

Bioengineering and Synthesis

  • De Santos et al. (2022) engineered a highly regioselective fungal peroxygenase for synthesizing hydroxy fatty acids, including hydroxytetradecanoic acid. This study highlights the potential of bioengineering in producing specific hydroxy fatty acids for various applications (De Santos et al., 2022).

Polymer Chemistry

  • Hu et al. (2014) explored the use of ω-hydroxytetradecanoic acid in the synthesis of polymerizable surfactants, indicating its role in the development of new materials and chemicals (Hu et al., 2014).

Safety And Hazards

Users should avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

properties

IUPAC Name

11-hydroxytetradecanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-2-10-13(15)11-8-6-4-3-5-7-9-12-14(16)17/h13,15H,2-12H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMCZWEUMVOFXBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CCCCCCCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80942494
Record name 11-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-Hydroxytetradecanoic acid

CAS RN

2034-56-2
Record name 11-Hydroxytetradecanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002034562
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 11-Hydroxytetradecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80942494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
41
Citations
I Navarro, G Fabriás, F Camps - Bioorganic & Medicinal Chemistry, 1996 - Elsevier
… The preparation of [13,14- 2 H 2 ] 11-hydroxytetradecanoic acid was carried out in six steps from 11-bromoundecanoic acid in 55% overall yield. In this case, label was introduced by …
Number of citations: 6 www.sciencedirect.com
I Navarro, G Fabriàs, F Camps - Lipids, 1997 - Springer
Lipidic extracts of Spodoptera littoralis pheromone glands submitted to acid methanolysis using: (i) sulfuric acid/methanol/benzene (0.1∶4∶2, by vol) at 90C for 1 h; (ii) 12 N HCl/…
Number of citations: 5 link.springer.com
Y Fang, W Chai, S Chen, Y He, L Zhao, J Peng… - Carbohydrate …, 1993 - Elsevier
… The fatty acids are 3-hydroxy-2-methylbutanoic acid and 11-hydroxytetradecanoic acid or 11-hydroxyhexadecanoic acid. The 6-deoxyhexose residues (three of quinovose and one of …
Number of citations: 24 www.sciencedirect.com
T Kawasaki, H Okabe, I Nakatsuka - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
Alkaline hydrolysis of pharbitin, a purgative resin glycoside of the seeds of Pharbitis Nil CHOISY (Convolvulaceae) gave a glycosidic acid" pharbitic acid" together with (-ƒ¿-…
Number of citations: 33 www.jstage.jst.go.jp
WB Ding, DG Zhang, CJ Liu, GH Li… - Journal of Asian natural …, 2014 - Taylor & Francis
… By complete acidic hydrolysis, 1 furnished 11-hydroxytetradecanoic acid, d-quinovose, d-glucose, and l-rhamnose. The absolute configuration of 11-hydroxytetradecanoic acid was …
Number of citations: 4 www.tandfonline.com
MJ Cryle, NJ Matovic, JJ De Voss - Organic letters, 2003 - ACS Publications
… 11-Hydroxytetradecanoic acid 1a and 12-hydroxytetradecanoic acid 1b were tentatively identified as the major products from tetradecanoic acid oxidation (major fragments of the methyl …
Number of citations: 69 pubs.acs.org
R Pereda-Miranda, M Fragoso-Serrano… - Journal of natural …, 2006 - ACS Publications
… for the presence of a 11-hydroxytetradecanoic acid moiety glycosidically linked to a … 243, corresponding to the aglycon anion, 11-hydroxytetradecanoic acid (convolvulinic acid). …
Number of citations: 58 pubs.acs.org
J Li, WQ Wang, S Tang, WB Song, M Huang, LJ Xuan - RSC advances, 2017 - pubs.rsc.org
… In addition, the 11-hydroxytetradecanoic acid moiety (convolvulinolic acid, Con) was … After alkaline and acid hydrolysis, the resulting 11-hydroxytetradecanoic acid showed a fragment …
Number of citations: 6 pubs.rsc.org
I León‐Rivera, F del Río‐Portilla… - Magnetic …, 2017 - Wiley Online Library
… , 575, 413, and 243 (11 − hydroxytetradecanoic acid). These data corroborated the presence of an 11-hydroxytetradecanoic acid moiety glycosidically linked to a hexasaccharide core …
BY Fan, JG Luo, YC Gu, LY Kong - Tetrahedron, 2014 - Elsevier
… derivatives of 11-hydroxytetradecanoic acid methyl ester and … , H-14 of 11-hydroxytetradecanoic acid methyl ester and Δ δ H … configurations of 11-hydroxytetradecanoic acid methyl ester …
Number of citations: 17 www.sciencedirect.com

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